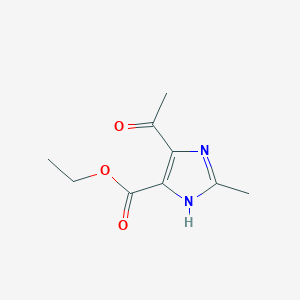

5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester

Description

5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester is a heterocyclic compound featuring an imidazole core substituted with acetyl, methyl, and ethyl ester groups. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The acetyl group at position 5 and methyl group at position 2 distinguish it from related imidazole derivatives, influencing reactivity and biological activity.

Properties

IUPAC Name |

ethyl 4-acetyl-2-methyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-4-14-9(13)8-7(5(2)12)10-6(3)11-8/h4H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECNUJPKFFXOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Mode of Action

It’s known that imidazole ring is susceptible to both electrophilic and nucleophilic attacks due to its amphoteric phenomenon.

Biochemical Analysis

Biochemical Properties

5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms coordination compounds with cobalt ions (Co2+), which can inhibit photosynthetic electron flow and ATP synthesis. These interactions suggest that 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester may play a role in regulating energy production and metabolic processes in cells.

Cellular Effects

The effects of 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester on cellular processes are profound. It has been shown to inhibit photosynthetic electron flow and ATP synthesis, which can impact cellular metabolism and energy production

Molecular Mechanism

At the molecular level, 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester exerts its effects through binding interactions with biomolecules. Its ability to form coordination compounds with cobalt ions indicates that it may act as an enzyme inhibitor, disrupting normal enzymatic functions and metabolic pathways. This inhibition can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential as a regulatory molecule in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation products may also have biological activity. Long-term exposure to the compound can lead to sustained inhibition of photosynthetic electron flow and ATP synthesis, affecting cellular energy production and metabolism.

Dosage Effects in Animal Models

The effects of 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant inhibition of enzymatic activities and metabolic processes. Toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit photosynthetic electron flow and ATP synthesis suggests that it may play a role in energy metabolism and cellular respiration

Transport and Distribution

The transport and distribution of 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is crucial for elucidating the compound’s biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its interaction with cobalt ions and inhibition of photosynthetic electron flow suggest that it may localize to organelles involved in energy production, such as mitochondria and chloroplasts

Biological Activity

5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester (CAS No. 1379262-76-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester is with a molecular weight of approximately 197.20 g/mol. The structure features an imidazole ring, which is known for its biological significance and versatility in drug development.

Synthesis Methods:

The synthesis typically involves the condensation of appropriate imidazole derivatives with acetylating agents under controlled conditions. Reaction conditions such as temperature, solvent choice, and catalyst presence can significantly influence yield and purity.

Antimicrobial Properties

Research indicates that compounds related to 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester exhibit notable antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

Preliminary data suggest that this compound may possess anticancer properties, particularly through the inhibition of cell proliferation in cancer cell lines. In vitro studies have shown that it can induce apoptosis in specific cancer cells by activating caspase pathways.

Case Study:

A study evaluated the effect of 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester on A549 lung cancer cells, revealing an IC50 value of 25 µM after 48 hours of treatment, indicating significant cytotoxicity compared to control groups.

The biological activity of 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Receptor Modulation: It might interact with specific receptors on cell surfaces, altering signal transduction pathways that lead to apoptosis or growth inhibition.

- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can induce oxidative stress in target cells, contributing to its anticancer effects.

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis and exploring the structure-activity relationship (SAR) to enhance the efficacy and selectivity of this compound. Ongoing research aims to evaluate its pharmacokinetic properties and potential for oral bioavailability.

Future Research Directions:

- Investigating the combination effects with existing antibiotics or chemotherapeutics.

- Conducting in vivo studies to assess therapeutic efficacy and safety profiles.

- Exploring formulations that enhance solubility and bioavailability for better clinical outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Structural Variations

Table 1: Key Structural and Molecular Features

Reactivity and Functional Group Influence

- Acetyl vs. Trifluoromethyl : The acetyl group in the target compound facilitates nucleophilic reactions (e.g., condensations), whereas trifluoromethyl groups (as in ) enhance resistance to enzymatic degradation, making such derivatives suitable for drug design .

- Amino Substitution: Ethyl 2-amino-3-methylimidazole-4-carboxylate () exhibits enhanced bioactivity due to the amino group’s ability to form hydrogen bonds, a feature absent in the acetylated target compound .

- Ester Hydrolysis : Ethyl esters generally hydrolyze slower than methyl esters (e.g., in ), affecting drug bioavailability. The target compound’s ethyl ester may offer delayed hydrolysis compared to methyl analogues .

Physicochemical and Spectroscopic Data

- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) would align with its molecular weight (210.23), while the fluorinated derivative in shows a higher [M+H]⁺ at 609.5 due to its bulky substituents .

- Solubility : Ethyl esters (e.g., ) are typically less polar than methyl esters, reducing aqueous solubility but improving lipid membrane permeability .

Preparation Methods

Condensation Reactions

One common method involves the condensation of an aldehyde with an amine and a carboxylic acid derivative. For example, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a three-component reaction involving benzil, aryl aldehydes, and ammonium acetate under solvent-free conditions using microwave irradiation.

Metal-Free Reactions

Metal-free reactions have gained attention for their efficiency and environmental friendliness. For instance, the reaction of α-azidoenones with nitriles can form tri-substituted NH-imidazoles without the need for a catalyst.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields. This method has been used in the synthesis of various imidazole derivatives, including 2-(alkyl-1-yl)-1H-imidazol-5(4H)-ones .

Proposed Preparation Methods for 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester

Given the lack of specific literature on the synthesis of 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester , we propose the following methods based on general imidazole synthesis techniques:

Condensation Reaction Approach

- Starting Materials : Acetylacetone, ethyl chloroformate, and a suitable amine (e.g., methylamine).

- Reaction Conditions : The reaction could involve a condensation step followed by esterification. Acetylacetone could be reacted with methylamine to form an imine intermediate, which then undergoes cyclization with ethyl chloroformate to form the desired ester.

Metal-Free Reaction Approach

- Starting Materials : α-Azidoenones, nitriles, and a suitable esterification agent.

- Reaction Conditions : This method would involve the reaction of an α-azidoenone with a nitrile to form an imidazole core, followed by esterification to introduce the ethyl ester group.

Microwave-Assisted Synthesis

- Starting Materials : Similar to the condensation reaction approach but using microwave irradiation to enhance the reaction rate and yield.

- Reaction Conditions : The reaction mixture would be heated under microwave conditions to facilitate the condensation and esterification steps.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester, and what are the critical reaction parameters?

- Methodology : The synthesis typically involves multi-step condensation reactions. For example, a starting imidazole derivative (e.g., 4-methylimidazole) may undergo acetylation and esterification under controlled conditions. Key parameters include temperature (reflux conditions at ~80–100°C), solvent choice (e.g., acetic acid for protonation), and stoichiometric ratios of reagents like acetyl chloride and ethyl chloroformate .

- Optimization : Catalytic methods using mild bases (e.g., triethylamine) or acid scavengers (e.g., molecular sieves) can improve yield. Purification often involves recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretching at ~1700–1750 cm⁻¹, acetyl C=O at ~1650–1680 cm⁻¹) .

- NMR : H NMR reveals substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, ester ethyl protons as quartets at δ 4.1–4.3 ppm). C NMR confirms carbonyl carbons (ester at ~165–170 ppm, acetyl at ~200 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

- Structure-Activity Relationship (SAR) :

- Substituent Effects : The acetyl group at position 5 enhances lipophilicity, potentially improving membrane permeability. Methyl groups at position 2 may sterically hinder interactions with certain enzymes, altering selectivity .

- Analog Comparisons : For instance, replacing the acetyl group with a trifluoromethyl group (as in Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate) increases metabolic stability but may reduce solubility .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Data Analysis Framework :

Assay Variability : Compare experimental conditions (e.g., cell lines, assay pH, incubation times). For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Purity Verification : Impurities (e.g., unreacted starting materials) can skew results. Use HPLC with UV detection (λ ~254 nm) to confirm compound purity >95% .

Meta-Analysis : Cross-reference studies using databases like PubChem or CAS to identify trends in substituent effects or assay methodologies .

Q. What strategies are recommended for designing derivatives with enhanced target selectivity?

- Rational Design :

- Bioisosteric Replacement : Substitute the ethyl ester with a methyl ester or amide to modulate solubility and binding kinetics .

- Positional Scanning : Systematically vary substituents at positions 2 (methyl) and 5 (acetyl) to optimize steric and electronic interactions with the target .

Methodological Resources

- Synthetic Protocols : See multi-step procedures in (condensation reactions) and (crystallization techniques).

- Spectroscopic Data : Reference IR and NMR spectra in (KBr disc preparation) and (PubChem entries).

- Biological Assays : Protocols for enzyme inhibition studies in and .

Note : Avoid commercial sources like BenchChem; prioritize peer-reviewed journals (e.g., Molecules, Biopolymers and Cell) and authoritative databases (CAS, PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.